molecular formula C15H12F3N5S B2864194 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 338777-19-8

6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No.: B2864194
CAS No.: 338777-19-8
M. Wt: 351.35
InChI Key: QGKXZLLHKFGYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a useful research compound. Its molecular formula is C15H12F3N5S and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a compound with significant potential in medicinal chemistry. Its unique structure includes a triazole and pyrimidine moiety that may confer various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C15H12F3N5S
  • Molecular Weight : 351.35 g/mol
  • CAS Number : 338777-19-8

Synthesis

The synthesis of this compound typically involves the reaction of phenyl and trifluorobutenyl sulfanyl groups with triazole and pyrimidine derivatives. The specific synthetic pathways can vary but generally include multi-step organic reactions that allow for the introduction of the trifluoromethyl group and the sulfanyl linkage.

Antifungal Activity

Studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit antifungal properties. For instance, related triazole derivatives have shown activity against various Candida species. While specific data on this compound is limited, its structural similarities to known antifungal agents suggest potential efficacy against fungal infections .

Anticonvulsant Activity

Compounds within the triazole class have been evaluated for anticonvulsant properties. In particular, some derivatives have shown promise in models of seizure induction in mice. The mechanism often involves modulation of neurotransmitter systems or ion channels. Although direct studies on this specific compound are lacking, its structural components align with those known to exhibit anticonvulsant effects .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity due to increased lipophilicity and altered electronic properties. Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through various pathways .

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activities of triazole and pyrimidine derivatives:

Study ReferenceBiological ActivityFindings
AntifungalPoor antifungal activity against Candida species was noted for structurally similar compounds.
AnticancerTriazole derivatives showed inhibition of cancer cell lines; specific mechanisms need further exploration.
AnticonvulsantRelated compounds exhibited anticonvulsant effects in animal models; potential for further development exists.

Properties

IUPAC Name

6-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5S/c16-11(12(17)18)6-7-24-15-21-14-20-8-10(13(19)23(14)22-15)9-4-2-1-3-5-9/h1-5,8H,6-7,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKXZLLHKFGYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SCCC(=C(F)F)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.